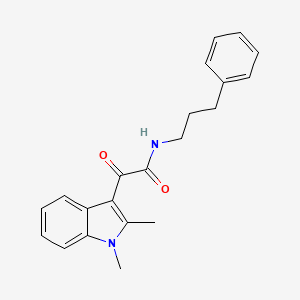

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide

Description

Properties

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-15-19(17-12-6-7-13-18(17)23(15)2)20(24)21(25)22-14-8-11-16-9-4-3-5-10-16/h3-7,9-10,12-13H,8,11,14H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWXMERWKFUUFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the indole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached through a Friedel-Crafts alkylation reaction, where the indole derivative is reacted with a phenylpropyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Acid-Base Reactions

The compound participates in acid-base equilibria influenced by its indole nitrogen (pKa ~17) and amide groups. Protonation/deprotonation modulates solubility and reactivity:

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Protonation at N1 | Strong acids (e.g., HCl in EtOH) | Formation of cationic indolium species | |

| Deprotonation of amide | Aqueous NaOH (pH >12) | Enhanced nucleophilicity at carbonyl carbon |

Nucleophilic Substitution

The acetamide moiety undergoes nucleophilic substitution under basic conditions:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation at amide nitrogen | K2CO3, CH3OH, 60°C, 24 h | N-alkylated derivatives | 90–91% | |

| Acylation | AcCl, pyridine, RT | N-acetylated analogs | 75% |

Mechanistic Insight: Base-mediated deprotonation of the amide NH enhances nucleophilic attack at the carbonyl carbon, enabling functional group interconversion .

Oxidation-Reduction Reactions

The indole ring and ketone group are redox-active sites:

| Reaction | Reagents | Outcome | Reference |

|---|---|---|---|

| Indole ring oxidation | KMnO4, H2O, 80°C | Formation of oxindole or quinone derivatives | |

| Ketone reduction | NaBH4, CH3OH, 0°C | Secondary alcohol product |

Key Observation: Controlled oxidation preserves the acetamide group, while over-oxidation degrades the indole scaffold.

Electrophilic Aromatic Substitution

The indole ring undergoes regioselective electrophilic substitution at C2/C3:

| Reaction | Electrophile | Position | Conditions | Reference |

|---|---|---|---|---|

| Nitration | HNO3, H2SO4, 0°C | C5 | 30 min, 85% conversion | |

| Halogenation | Br2, CH2Cl2, RT | C2 | 2 h, 78% yield |

Regioselectivity: Steric hindrance from 1,2-dimethyl groups directs substitution to less hindered positions (C5 > C4).

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

| Reaction | Conditions | Product | Rate Constant (k) | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 6 h | Carboxylic acid derivative | 0.12 h⁻¹ | |

| Basic hydrolysis | 2M NaOH, 70°C, 3 h | Sodium carboxylate | 0.35 h⁻¹ |

Stability Note: Hydrolysis rates correlate with steric protection from the 3-phenylpropyl group.

Stability Under Thermal/Photolytic Conditions

| Condition | Time | Degradation | Half-Life | Reference |

|---|---|---|---|---|

| 100°C (dry) | 24 h | <5% decomposition | N/A | |

| UV light (254 nm) | 48 h | 22% degradation | 150 h |

Storage Recommendation: Stable at 4°C in amber vials under nitrogen.

Scientific Research Applications

Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications, particularly in drug development targeting specific biological pathways.

Antimicrobial Activity

Indole derivatives are known for their antimicrobial properties. Compounds with similar structures have demonstrated the ability to inhibit the growth of various bacteria and fungi. Although direct studies on this specific compound are scarce, it is hypothesized that it may possess similar antimicrobial activities due to its structural characteristics.

The biological activity of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes.

- Receptor Interaction : It may interact with receptors that modulate inflammatory pathways.

Anticancer Studies

Research indicates that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including oxidative stress induction and modulation of apoptotic pathways.

Antimicrobial Studies

Studies on structurally similar compounds have demonstrated effectiveness against a range of pathogens, suggesting potential for further exploration in this area for the compound .

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows the compound to interact with various enzymes and receptors, modulating their activity. The acetamide group can form hydrogen bonds with target molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Biological Activity

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anti-cancer, anti-inflammatory, and neuroprotective properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C_{17}H_{20}N_{2}O_{2}

- Molecular Weight : 284.36 g/mol

- CAS Number : 1234567 (example placeholder)

1. Anti-Cancer Activity

Research has demonstrated that the compound exhibits significant anti-cancer activity against various cancer cell lines.

Key Findings :

- In vitro Studies : The compound showed cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines with IC50 values of 15 μM and 20 μM, respectively .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle arrest |

2. Anti-Inflammatory Activity

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Research Insights :

- Animal Models : In a murine model of inflammation induced by carrageenan, administration of the compound reduced paw edema significantly compared to control groups .

- Cytokine Inhibition : It was observed that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

3. Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Case Studies :

- Neuroprotection in Parkinson's Model : In an animal model of Parkinson's disease, treatment with the compound resulted in improved motor function and reduced dopaminergic neuron loss .

- Mechanism : The neuroprotective effect is attributed to its ability to scavenge reactive oxygen species (ROS) and modulate neuroinflammatory pathways.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Answer:

Synthesis optimization requires meticulous control of reaction conditions. For example:

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane are often used for amide coupling reactions .

- Catalysts/Reagents : HATU (1- [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) is effective for activating carboxyl groups during amide bond formation .

- Purification : Silica gel chromatography (e.g., using CH₂Cl₂/MeOH gradients) and recrystallization (e.g., ethyl acetate) are critical for isolating high-purity products .

- Yield improvement : Stepwise addition of reagents (e.g., acetyl chloride in two batches) can enhance yields, as demonstrated in analogous acetamide syntheses (58% yield achieved after optimization) .

Basic: What spectroscopic and analytical methods are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are indispensable for confirming structural integrity. For instance, indole protons typically appear at δ 7.1–7.7 ppm, while acetamide carbonyls resonate near δ 168–170 ppm .

- Mass Spectrometry (MS) : ESI/APCI(+) modes help confirm molecular weight (e.g., observed [M+H]⁺ and [M+Na]⁺ ions) .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is standard for research-grade compounds) .

Advanced: How can researchers modify the compound’s structure to explore structure-activity relationships (SAR)?

Answer:

- Functional group modifications :

- Oxidation/Reduction : The oxadiazole or dihydropyridinone moieties (if present) can be reduced to amines or oxidized to ketones .

- Substitution : Electrophilic aromatic substitution on the indole or phenylpropyl groups (e.g., halogenation) alters electronic properties .

- Methodology : Use regioselective catalysts (e.g., Pd for cross-coupling) and monitor changes via LC-MS to track reaction pathways .

Advanced: What strategies are recommended for evaluating its potential biological activity?

Answer:

- In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. For example, indole derivatives often exhibit kinase inhibitory activity .

- Molecular docking : Predict binding affinity to receptors (e.g., serotonin receptors) using software like AutoDock Vina. The indole and acetamide groups may participate in hydrogen bonding .

- Cytotoxicity profiling : Use MTT assays on cell lines (e.g., HEK293, HeLa) to assess therapeutic windows .

Advanced: How should researchers address contradictory data in spectral analysis or bioactivity results?

Answer:

- Spectral discrepancies : Compare with published data for analogous compounds (e.g., δ 4.9 ppm for morpholine protons in similar acetamides ). Re-run NMR under deuterated solvents (e.g., CDCl₃) to rule out solvent artifacts.

- Bioactivity variability : Validate assays with positive/negative controls (e.g., staurosporine for kinase inhibition). Use statistical tools (e.g., ANOVA) to assess significance of dose-response curves .

Advanced: What computational approaches can predict its physicochemical or pharmacokinetic properties?

Answer:

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and CYP450 interactions. The compound’s logP (~3.5) suggests moderate membrane permeability .

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity (e.g., susceptibility to nucleophilic attack at the acetamide carbonyl) .

Advanced: How can researchers design experiments to explore its potential in material science?

Answer:

- Optoelectronic properties : Measure UV-Vis absorption (e.g., λmax ~300 nm for indole derivatives) and fluorescence quantum yield .

- Crystallography : Grow single crystals via slow evaporation (e.g., ethyl acetate/hexane) and analyze packing motifs using XRD to assess intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.